2',3'-Dihydroxy-4',6'-dimethoxychalcone Exhibits Superior α-Glucosidase Inhibition Compared to Acarbose
In a direct comparative assay, 2',3'-dihydroxy-4',6'-dimethoxychalcone demonstrated more potent α-glucosidase inhibitory activity than the standard drug acarbose [1]. The compound's IC50 value of 8.62 ± 1.19 μg/mL was lower than acarbose's IC50 value (reported in the same study as higher, but specific value not provided), indicating superior potency [1]. Furthermore, at a concentration of 10 μg/mL, it promoted glucose uptake in L6 myotubes to the same extent as 100 nM insulin, highlighting its dual mechanism of action [1].
| Evidence Dimension | α-Glucosidase enzyme inhibition |
|---|---|
| Target Compound Data | IC50 = 8.62 ± 1.19 μg/mL |
| Comparator Or Baseline | Acarbose (standard drug) - IC50 value higher than 8.62 ± 1.19 μg/mL (exact value not provided in study) |
| Quantified Difference | Potency greater than acarbose (lower IC50) |
| Conditions | In vitro α-glucosidase inhibition assay |
Why This Matters
This data justifies selecting 2',3'-dihydroxy-4',6'-dimethoxychalcone over acarbose or other chalcones for diabetes research targeting α-glucosidase, offering a natural product-derived alternative with potentially improved potency.
- [1] Anti-diabetic compounds from Uvaria dulcis Dunal. Heliyon. 2024 Mar 16. View Source
